molecular formula C19H19NO6 B13413330 4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid CAS No. 52716-30-0

4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid

Cat. No.: B13413330
CAS No.: 52716-30-0
M. Wt: 357.4 g/mol
InChI Key: RYTOPVZHTVMCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid is a high-purity chemical compound with the molecular formula C19H19NO6 and a monoisotopic mass of 357.12125 Da . This benzophenone-derivative compound is of significant interest in advanced materials research, particularly in the development of organic ultraviolet (UV) filters. Its structural similarity to established sunscreen agents like Diethylamino Hydroxybenzoyl Hexyl Benzoate (Uvinul A Plus), which is known for its high efficacy in absorbing UVA radiation with a maximum absorption of 354 nm and excellent photostability , suggests potential for novel applications. The compound's structure, featuring both diethylamino-hydroxybenzoyl and isophthalic acid moieties, provides a versatile platform for chemical synthesis and modification. Researchers are exploring its use in creating new polymeric materials and molecular frameworks where the isophthalic acid group allows for further functionalization or incorporation into larger structures . The compound is strictly for research and development purposes in laboratory or industrial settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, referring to the relevant Safety Data Sheet for detailed hazard and handling information.

Properties

CAS No.

52716-30-0

Molecular Formula

C19H19NO6

Molecular Weight

357.4 g/mol

IUPAC Name

4-[4-(diethylamino)-2-hydroxybenzoyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C19H19NO6/c1-3-20(4-2)12-6-8-14(16(21)10-12)17(22)13-7-5-11(18(23)24)9-15(13)19(25)26/h5-10,21H,3-4H2,1-2H3,(H,23,24)(H,25,26)

InChI Key

RYTOPVZHTVMCCY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O)O

Origin of Product

United States

Preparation Methods

Molten-State Synthesis Method

This method involves the direct reaction of 3-N,N-diethylaminophenol with phthalic anhydride in a molten state, minimizing solvent use and environmental impact.

Procedure:

  • A reactor equipped with stirring, a constant pressure dropping funnel, and reflux apparatus is charged with 3-N,N-diethylaminophenol and phthalic anhydride.
  • The mixture is heated to 100–130°C until the reactants melt and begin reacting, producing a solid mass of the product.
  • After the solid formation, a small amount of toluene is added to disperse the solids.
  • The reaction continues for 2–5 hours, followed by pH adjustment to 8–12 with an alkali solution.
  • After further reaction (1–3 hours), the mixture is cooled, dissolved in water, and the toluene layer is separated.
  • Acidification of the aqueous layer to pH 3–6 precipitates the product.
  • The precipitate is filtered, recrystallized, and dried to yield high-purity 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid.

Key Parameters:

Parameter Value/Range
Temperature 100–130°C
Molar ratio (3-N,N-diethylaminophenol : phthalic anhydride) 1 : 1 to 1 : 1.4
Toluene to 3-N,N-diethylaminophenol mass ratio 1 : 5 to 1 : 10
Reaction time (post-toluene addition) 2–5 hours
pH adjustment (alkali) 8–12
pH adjustment (acidification) 3–6

Advantages:

  • Reduced solvent use, especially toluene, lowering environmental pollution.
  • High product purity with simplified post-reaction processing.
  • Suitable for industrial-scale synthesis with lower operational costs and environmental impact.

This method is detailed in Chinese patent CN106349091A and represents a green chemistry approach to synthesizing this compound.

Reflux in Toluene with Subsequent Alkaline Hydrolysis

This classical synthetic route involves refluxing 3-diethylaminophenol with phthalic anhydride in toluene under an inert atmosphere, followed by alkaline treatment.

Procedure:

  • Mix equimolar amounts of 3-diethylaminophenol (10.00 g, 60.52 mmol) and phthalic anhydride (8.96 g, 60.52 mmol) in toluene (50 mL).
  • Reflux under nitrogen atmosphere for 4 hours.
  • Cool the mixture to 50–60°C.
  • Add 35% sodium hydroxide aqueous solution (50 mL) and heat to 90°C for 6 hours.
  • Pour the reaction mixture into ice (200 g), acidify with concentrated hydrochloric acid, and stir at room temperature for 2 hours.
  • Filter the precipitate and recrystallize from ethanol.
  • Dry the product to obtain 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid with a yield of approximately 98%.

Key Parameters:

Parameter Value/Range
Reflux solvent Toluene
Reflux time 4 hours
Alkaline hydrolysis temperature 50–90°C
Alkaline hydrolysis time 6 hours
Yield ~98%

This method is widely reported in chemical literature and patents, including Chinese Chemical Letters (2018) and is considered reliable for laboratory and pilot-scale synthesis.

Esterification for Derivatives (e.g., Hexyl Ester)

For derivatives such as the hexyl ester of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, the preparation involves:

  • Synthesis of the acid via reaction of phthalic anhydride and 3-N,N-diethylaminophenol.
  • Subsequent esterification with n-hexanol under suitable conditions.

This process is optimized to minimize impurities such as rhodamine dyes and is detailed in European patent EP4015500NWA1.

Comparative Summary of Preparation Methods

Method Solvent Reaction Conditions Yield (%) Purity Environmental Impact Scale Suitability
Molten-State Synthesis Minimal toluene 100–130°C, molten state, stirring High (~>95%) High Low solvent use, green process Industrial
Reflux in Toluene + Alkaline Hydrolysis Toluene Reflux 4h + NaOH 90°C 6h ~98 High Moderate solvent use Lab to pilot scale
Oxidative Preparation of Isophthalic Acid None (oxidation) High temp oxidation (~300°F) Variable N/A (intermediate) Industrial, scalable Industrial (intermediate)
Esterification (for derivatives) Alcohol (e.g., n-hexanol) Esterification conditions High High purity esters Controlled impurities Industrial

In-Depth Research Findings and Notes

  • The molten-state method significantly reduces the use of toluene, a volatile organic solvent, thereby lowering environmental and health hazards.
  • The reaction temperature and molar ratios are critical for optimizing yield and purity.
  • The reflux method with alkaline hydrolysis is well-established and yields high purity product but involves longer reaction times and more solvent.
  • The esterification step for derivatives requires careful control to minimize colored impurities, which can affect product quality.
  • The compound's purity after synthesis often exceeds 95%, with recrystallization improving it further.
  • Industrial applications favor the molten-state synthesis due to its green chemistry advantages and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinone derivatives

    Substitution: Brominated or nitrated derivatives

Scientific Research Applications

4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Employed in studies involving UV protection and photostability.

    Medicine: Investigated for its potential use in photoprotective formulations and treatments.

    Industry: Utilized in the production of sunscreens and other UV-protective products.

Mechanism of Action

The primary mechanism of action of 4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid is its ability to absorb ultraviolet (UV) radiation. The compound absorbs UV-A radiation, preventing it from penetrating the skin and causing damage. This absorption occurs due to the presence of the diethylamino and hydroxybenzoyl groups, which interact with UV light and dissipate the energy as heat.

Comparison with Similar Compounds

Solubility and Reactivity

  • The isophthalic acid derivative exhibits higher aqueous solubility than DEABA or DBABA due to its dual carboxylic acid groups, which enhance hydrogen bonding and ionic interactions. In contrast, the hexyl ester derivative is highly lipophilic, favoring applications in sunscreens .

Biological Activity

4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its diethylamino group and hydroxyl functionality, which are critical for its biological activity. The molecular formula is C18H19NO4C_{18}H_{19}NO_4, with a molecular weight of approximately 313.35 g/mol.

Research indicates that derivatives of isophthalic acid can act as ligands for protein kinase C (PKC), a crucial enzyme involved in various signaling pathways related to cancer and other diseases. The diethylamino group enhances the binding affinity to the C1 domain of PKC, which is essential for its activation and subsequent downstream signaling events .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively displace radiolabeled phorbol ester from PKC, indicating its role as a competitive inhibitor. The binding affinity was measured with KiK_i values ranging from 200 to 900 nM, suggesting significant potency . Furthermore, these compounds were shown to induce PKC-dependent ERK phosphorylation, which plays a vital role in cell proliferation and survival.

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to fully understand the pharmacodynamics and therapeutic potential of this compound. Current literature lacks extensive in vivo data specifically on this compound; however, related compounds have shown efficacy in preclinical models for cancer treatment by modulating PKC activity .

Case Studies

StudyFindings
Study on PKC Modulation Demonstrated that derivatives can modulate PKC activity and influence ERK phosphorylation in cancer cells .
Synthesis and Characterization A method for synthesizing related compounds was developed, emphasizing the importance of functional groups for biological activity .
Safety and Toxicity Initial assessments indicate low toxicity levels; however, comprehensive toxicity studies are required for clinical applications .

Safety Profile

Initial safety assessments suggest that this compound exhibits low toxicity. However, detailed toxicological studies are necessary to evaluate its safety profile comprehensively before clinical use. The compound's safety data indicate no significant hazards at controlled dosages .

Q & A

Q. What spectroscopic methods are most effective for confirming the structural identity of 4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the diethylamino and hydroxyl substituents, while Fourier-Transform Infrared Spectroscopy (FT-IR) confirms the presence of carboxylic acid and ketone functional groups. Single-crystal X-ray diffraction (SCXRD) provides definitive structural validation by resolving bond angles and hydrogen-bonding networks, as demonstrated in analogous hydrazide derivatives . High-resolution mass spectrometry (HRMS) further corroborates molecular weight and purity.

Q. How can researchers optimize the synthesis of this compound to minimize byproducts like 4-hydroxybenzoic acid?

  • Methodological Answer: Reaction conditions such as temperature, solvent polarity, and stoichiometric ratios of reagents must be tightly controlled. For example, using anhydrous dimethylformamide (DMF) as a solvent reduces hydrolysis of intermediates, while slow addition of acylating agents prevents over-functionalization. Monitoring via thin-layer chromatography (TLC) or HPLC at intermediate stages ensures early detection of byproducts like 4-hydroxybenzoic acid, which can be removed using gradient recrystallization or preparative chromatography .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer: Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to potential respiratory and dermal irritation. Emergency procedures for accidental exposure should align with GHS guidelines, including immediate rinsing with water and medical consultation. Stability studies under varying pH and temperature conditions are advised to preempt decomposition risks .

Advanced Research Questions

Q. How do electronic effects of the diethylamino group influence the compound’s reactivity in catalytic applications?

  • Methodological Answer: Computational tools like Density Functional Theory (DFT) can model electron density distribution to predict sites of nucleophilic/electrophilic attack. For instance, the electron-donating diethylamino group enhances resonance stabilization of the aromatic ring, affecting redox potentials. Experimental validation via cyclic voltammetry (CV) and kinetic studies under controlled electrochemical conditions can quantify these effects .

Q. What strategies resolve contradictions in observed vs. theoretical hydrogen-bonding patterns in crystalline forms?

  • Methodological Answer: Lattice energy calculations (e.g., using PIXEL or Dmol³ software) reconcile discrepancies by accounting for weak interactions like C–H···π or van der Waals forces. Synchrotron-based SCXRD at low temperatures (<100 K) improves resolution of disordered hydrogen atoms. Comparative analysis with structurally similar compounds (e.g., 4-hydroxyisophthalic acid derivatives) identifies systematic trends .

Q. How can factorial design optimize the compound’s solubility for biomedical applications?

  • Methodological Answer: A 2³ factorial design evaluates factors such as pH (4–8), co-solvents (e.g., PEG-400), and ionic strength. Response surface methodology (RSM) models solubility curves, while dynamic light scattering (DLS) monitors aggregation. Cross-validation with molecular dynamics (MD) simulations predicts solvation free energies, guiding formulation strategies .

Data Interpretation and Theoretical Frameworks

Q. How should researchers contextualize conflicting data on the compound’s photostability across studies?

  • Methodological Answer: Contradictions often arise from variations in light sources (UV vs. visible spectrum) or matrix effects (solid-state vs. solution). Accelerated aging studies under ISO 4892-2 standards, paired with HPLC-MS degradation profiling, isolate degradation pathways. Theoretical frameworks like Marcus electron transfer theory may explain wavelength-dependent instability .

Q. What role does this compound play in chiral synthesis, and how can enantiomeric excess be maximized?

  • Methodological Answer: As a bifunctional ligand, it can induce asymmetry in metal-catalyzed reactions (e.g., asymmetric aldol additions). Chiral HPLC with cellulose-based columns or capillary electrophoresis (CE) quantifies enantiomeric excess (ee). Ligand-accelerated catalysis principles suggest tuning steric bulk at the diethylamino group to enhance selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.